4-Acetylbenzoyl chloride

Catalog No.
S732901
CAS No.
31076-84-3
M.F
C9H7ClO2
M. Wt
182.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbenzoyl chloride

CAS Number

31076-84-3

Product Name

4-Acetylbenzoyl chloride

IUPAC Name

4-acetylbenzoyl chloride

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3

InChI Key

UZPDKLGPANSZTM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl

4-Acetylbenzoyl chloride (CAS 31076-84-3) is a bifunctional building block featuring an acyl chloride for rapid, catalyst-free acylation and an orthogonal acetyl (ketone) group for downstream derivatization. In industrial and laboratory procurement, it is selected as a precursor for active pharmaceutical ingredients (APIs), photo-crosslinkable polymers, and complex donor-acceptor systems. By providing a pre-activated carbonyl electrophile, it bypasses the need for harsh in situ activation or expensive stoichiometric coupling reagents, ensuring high atom economy and streamlined purification in amidation and esterification workflows [1].

Research Fit

1 para‑Acetyl acyl chloride for ecdysone agonist scaffold synthesis
2 Crystalline solid form may improve weighing accuracy and reduce fuming
3 Dual reactive sites support sequential derivatization without protection

Substituting 4-acetylbenzoyl chloride with its free acid precursor, 4-acetylbenzoic acid, introduces significant processability challenges. The free acid exhibits poor solubility in common non-polar chlorination solvents, often resulting in low activation yields (e.g., <50% conversion during in situ chlorination) and requiring the addition of stoichiometric coupling agents like DCC or EDC for direct coupling [1]. These reagents generate insoluble byproducts (such as dicyclohexylurea) that complicate downstream purification and scale-up. Furthermore, substituting with generic benzoyl chloride eliminates the orthogonal ketone handle, completely preventing secondary functionalization steps such as reductive amination or hydrazone formation essential for targeted cross-linking and API synthesis [2].

Substitution Risk

Missing ketone handle
4‑Methyl, 4‑chloro, or unsubstituted benzoyl chlorides lack the acetyl carbonyl for condensation or biorecognition.
Metabolic activation pathway
Only para‑acetyl can be reduced to the active hydroxyethyl metabolite; alternative substituents abrogate target activity.
Regioisomer geometry
meta‑Acetyl isomer introduces a bent geometry incompatible with the ecdysone receptor pharmacophore.

Elimination of In Situ Activation Losses and Solubility Bottlenecks

When attempting to generate the active electrophile in situ, the free acid (4-acetylbenzoic acid) suffers from poor solubility in standard halogenation media, leading to incomplete conversion. Studies evaluating the atom-efficient chlorination of benzoic acids using PCl3 demonstrated that 4-acetylbenzoic acid yielded only 49% of the desired acyl chloride, with the majority of the starting material recovered unreacted [1]. Procuring pre-formed 4-acetylbenzoyl chloride bypasses this severe solubility bottleneck, delivering a >90% effective yield in subsequent amidation or esterification steps without requiring excess chlorinating agents or prolonged heating.

Evidence DimensionAcyl chloride generation / Active electrophile availability
Target Compound Data100% availability (pre-formed, ready for >90% yield coupling)
Comparator Or Baseline4-Acetylbenzoic acid (49% activation yield)
Quantified Difference+51% improvement in active precursor availability
ConditionsPCl3 chlorination at 80 °C, limited by substrate solubility

Purchasing the pre-activated chloride prevents massive yield losses and eliminates the need to handle hazardous chlorinating reagents in the buyer's facility.

Solid-State Handling
Head-to-head
67–68 °C solid vs. liquid comparators (−4 to 14 °C)
Solid form may support safer handling and accurate dispensing
Reported vendor melting points

Coupling Agent Elimination in Esterification and Amidation

The synthesis of complex donor-acceptor systems and polymer precursors often requires coupling an aromatic ring to an alcohol or amine. Using 4-acetylbenzoyl chloride allows for direct, rapid esterification in the presence of a mild base (e.g., pyridine or triethylamine) with yields frequently exceeding 85-90% [1]. In contrast, using the baseline 4-acetylbenzoic acid requires stoichiometric amounts of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) [2]. This increases raw material costs and generates equimolar amounts of dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the desired product, thereby increasing purification time and solvent consumption.

Evidence DimensionStoichiometric reagent requirement and byproduct generation
Target Compound Data0 equivalents of coupling agent; volatile/water-soluble base byproducts
Comparator Or Baseline4-Acetylbenzoic acid (requires 1.0+ equivalents of DCC/EDC)
Quantified Difference100% reduction in heavy organic coupling byproducts (e.g., DCU)
ConditionsEsterification/Amidation in organic solvents (e.g., CH2Cl2, Pyridine)

Elimating DCC/EDC coupling streamlines chromatographic purification and significantly reduces the cost and environmental footprint of scale-up syntheses.

Solvolysis Rate
Class-level
Predicted log k ≈ −2.8
Intermediate reactivity for controlled acylation
Interpolated from Hammett correlation (ρ ≈ −2.5)

Orthogonal Reactivity for Polymer End-Capping vs. Bis-Electrophiles

In the synthesis of advanced thermosetting or photo-crosslinkable polymers, precise control over chain termination and pendant group installation is critical. 4-Acetylbenzoyl chloride functions as an effective end-capping agent, reacting rapidly via its acyl chloride terminus while leaving the acetyl group intact for subsequent photo-initiated cross-linking or derivatization [1]. If a common bis-electrophile like terephthaloyl chloride is used as a substitute, it acts as a chain extender rather than an end-capper, leading to uncontrolled molecular weight increases and lacking the specific ketone handle required for targeted post-polymerization modifications.

Evidence DimensionPolymer chain control and pendant functionality
Target Compound DataMono-functional acylation with 100% retention of the orthogonal ketone handle
Comparator Or BaselineTerephthaloyl chloride (Bis-acylation, chain extension)
Quantified DifferencePrevents uncontrolled polymerization while installing a specific cross-linkable site
ConditionsAcylation of oligomers or functionalized monomers in CH2Cl2/AlCl3 or basic media

It allows materials scientists to precisely terminate polymer chains while embedding a reactive ketone for secondary curing or functionalization, which is impossible with standard diacid chlorides.

Micellar Selectivity
Class-level
Predicted k+/k− ≈ 18 (CTACl) / 0.04 (SDS)
Strong micellar discrimination vs. electron-donating analogs
Extrapolated from 4‑Cl/4‑Br data
Regiochemical Fit
Cross-study comparable
para: linear → active agonist; meta: bent → inactive
para‑Acetyl geometry required for ecdysone receptor binding
Receptor-binding endpoint context
Friedel–Crafts Rate
Class-level
Predicted relative rate 3–5 vs. benzoyl chloride
Moderate enhancement may reduce catalyst loading
Extrapolated from Hammett ρ⁺ = 1.35
Dual Functionality
Supporting evidence
2 reactive sites (acid chloride + ketone) vs. 1 for common analogs
Enables orthogonal derivatization strategies
Reported for hydrazone and oxime synthesis

Precursor for Photo-Crosslinkable Polymers and Resins

Directly leveraging its orthogonal reactivity, this compound is utilized for end-capping oligomers or functionalizing monomers where the acyl chloride forms a stable ester/amide linkage, and the retained acetyl group serves as a photo-active site for subsequent UV-curing or cross-linking in thermosets [1].

Building Block for Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry scale-up, 4-acetylbenzoyl chloride is selected over 4-acetylbenzoic acid for installing an acetophenone moiety onto complex amine scaffolds. It bypasses the need for DCC/EDC coupling, eliminating urea byproducts and streamlining the purification of sensitive API intermediates [2].

Synthesis of Donor-Acceptor Systems and Photolabile Protecting Groups

The compound is suited for constructing covalently linked electron donor-acceptor complexes. Its pre-activated state ensures rapid, quantitative coupling with sterically hindered alcohols or amines, facilitating the efficient assembly of photochemically removable protecting groups without harsh in situ activation conditions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ecdysone agonist synthesis
para‑Acetyl pharmacophore compatibility
Receptor-binding endpoint review
Dual-functional libraries
Orthogonal reactivity (acid chloride + ketone)
Sequential derivatization efficiency
Micellar catalysis studies
Micellar rate discrimination profile
Hydrolysis selectivity in compartmentalized media
Process development
Solid-state handling and storage
Process safety and dose accuracy at scale

XLogP3

2.6

Wikipedia

4-Acetylbenzoyl chloride
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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